molecular formula C5H4FNO2S B12975050 5-Fluoropyridine-3-sulfinic acid

5-Fluoropyridine-3-sulfinic acid

Cat. No.: B12975050
M. Wt: 161.16 g/mol
InChI Key: VVSDINRWGTZHHO-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-sulfinic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3-sulfinic acid typically involves the introduction of a sulfinic acid group to a fluoropyridine precursor. One common method is the electrophilic fluorination of pyridine derivatives, followed by sulfonation. The reaction conditions often involve the use of fluorinating agents such as F-TEDA-BF4 and sulfonating agents like sulfur dioxide or sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoropyridine-3-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-sulfinic acid involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyridine-3-sulfinic acid is unique due to the presence of both a fluorine atom and a sulfinic acid group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other fluorinated pyridines may not be suitable for .

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

5-fluoropyridine-3-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9)

InChI Key

VVSDINRWGTZHHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S(=O)O)F

Origin of Product

United States

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